N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring, a carboxamide group, and a beta-carboline core. It has been studied for its potential therapeutic effects and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C21H26ClN5O3 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H26ClN5O3/c22-14-1-2-17-16(11-14)15-6-10-27(12-18(15)25-17)21(30)24-7-3-19(28)26-8-4-13(5-9-26)20(23)29/h1-2,11,13,25H,3-10,12H2,(H2,23,29)(H,24,30) |
InChI Key |
AHQMOHSWJHTFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the beta-carboline core through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the development of scalable processes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds with potentially different biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of beta-carboline derivatives, including the compound . Research indicates that beta-carbolines exhibit a broad spectrum of biological activities, particularly as anticancer agents.
- Mechanism of Action : The compound's mechanism involves interference with cellular pathways that are crucial for cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapy .
- Case Studies : A study evaluated several beta-carboline derivatives against colorectal cancer cell lines. The results demonstrated that specific derivatives exhibited half-maximal inhibitory concentration (IC50) values significantly lower than those of standard treatments, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Beta-Carboline A | HCT116 | 5.0 |
| Beta-Carboline B | HT29 | 3.5 |
| N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro... | OVCAR-3 | 0.27 |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. Research indicates that derivatives of tetrahydro-beta-carbolines exhibit significant activity against Plasmodium falciparum.
- Selectivity and Efficacy : Studies have shown that certain derivatives possess high selectivity for malaria parasites while exhibiting low cytotoxicity towards human cells. This makes them promising candidates for developing new antimalarial drugs .
- Research Findings : In vitro studies revealed that the compound displayed potent activity against resistant strains of Plasmodium falciparum, with IC50 values comparable to or better than those of established antimalarial drugs .
| Compound | Strain | IC50 (µM) |
|---|---|---|
| Tetrahydro-beta-Carboline A | P. falciparum | 0.05 |
| Tetrahydro-beta-Carboline B | P. falciparum | 0.06 |
| N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro... | P. falciparum (resistant) | 0.11 |
Mechanism of Action
The mechanism of action of N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Revefenacin: A similar compound with a piperidine ring and carbamoyl group, used as a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).
Biphenyl-2-ylcarbamic acid derivatives: These compounds share structural similarities and are used in various therapeutic applications.
Uniqueness
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential and mechanisms of action.
Overview of the Compound
The compound belongs to the beta-carboline family, known for their various pharmacological properties including antitumor, antimicrobial, and neuroprotective effects. Its structural features include a piperidine moiety and a chloro group which are critical for its biological interactions.
Antitumor Activity
Research has demonstrated that beta-carboline derivatives exhibit notable antitumor activity. For instance, one study evaluated several beta-carboline compounds against human tumor cell lines (A549, K562, PC-3, T47D) and found that derivatives similar to our compound showed significant inhibitory effects on cell proliferation:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 11.17 | Induces apoptosis via ROS accumulation |
| K562 | 9.86 | Cell cycle arrest in G0/G1 phase |
| PC-3 | 9.96 | Inhibits migration and proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell migration through mechanisms involving reactive oxygen species (ROS) accumulation and modulation of cell cycle regulatory proteins like Cyclin D1 .
Trypanocidal Activity
Another area of interest is the compound's potential against parasitic infections. A study highlighted the efficacy of beta-carboline derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated:
- IC50 Values :
- Epimastigote form: 14.9 µM
- Trypomastigote form: 45 µM
- Amastigote form: 33 µM
The selectivity index was notably high, indicating low cytotoxicity towards mammalian cells compared to its effectiveness against the parasite .
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing ROS levels, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the G0/G1 phase, preventing further division and proliferation.
- Selective Toxicity : Its low cytotoxicity towards normal cells while effectively targeting cancerous or parasitic cells underscores its therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activities of beta-carboline derivatives akin to this compound:
- Study on Antitumor Activity : A derivative exhibited an IC50 value as low as 9.86 µM against PC-3 cells with significant effects on apoptosis and ROS production .
- Study on Trypanocidal Effects : Another derivative showed promising results against T. cruzi with an IC50 of 14.9 µM for epimastigotes while maintaining a high selectivity index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
